molecular formula C7H16N4O B3361893 N-[2-(Piperazin-1-yl)ethyl]urea CAS No. 93888-09-6

N-[2-(Piperazin-1-yl)ethyl]urea

Cat. No.: B3361893
CAS No.: 93888-09-6
M. Wt: 172.23 g/mol
InChI Key: MAMPXTHUWIOPSI-UHFFFAOYSA-N
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Description

N-[2-(Piperazin-1-yl)ethyl]urea (CAS: 93888-09-6, Molecular Formula: C 7 H 16 N 4 O) is a chemical hybrid scaffold that incorporates both a urea and a piperazine moiety, making it a compound of significant interest in medicinal chemistry and drug discovery research . The piperazine ring is a well-established privileged structure in pharmacology, known to improve the aqueous solubility, bioavailability, and pharmacokinetic profile of lead molecules . The urea functional group acts as a primary pharmacophore, often mimicking transition states in enzymatic processes or facilitating key hydrogen bond interactions with biological targets . This specific molecular architecture is highly relevant for researchers developing modulators of various disease targets. Structurally related compounds featuring the urea-linked piperazine motif have demonstrated potent in vitro activity, showing promise as modulators for amyloid-beta-induced mitochondrial dysfunction in Alzheimer's disease research and as inhibitors of enzymes like soluble epoxide hydrolase (sEH) for cardiovascular and inflammatory conditions . Furthermore, recent studies in 2025 highlight that urea-piperazine hybrids exhibit outstanding inhibitory activity against the urease enzyme, with IC 50 values in the sub-micromolar range, suggesting a strong potential for application in agricultural and antimicrobial research . The piperazine moiety serves as a versatile synthetic handle, allowing for further structural diversification to explore structure-activity relationships (SAR) and optimize potency and physical properties . This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-piperazin-1-ylethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O/c8-7(12)10-3-6-11-4-1-9-2-5-11/h9H,1-6H2,(H3,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMPXTHUWIOPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604075
Record name N-[2-(Piperazin-1-yl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93888-09-6
Record name N-[2-(Piperazin-1-yl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperazin-1-yl)ethyl]urea typically involves the reaction of piperazine with an appropriate isocyanate or carbamate. One common method is the reaction of piperazine with ethyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced monitoring techniques ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N-[2-(Piperazin-1-yl)ethyl]amine.

    Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
N-[2-(Piperazin-1-yl)ethyl]urea serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural properties allow it to interact effectively with biological targets, making it valuable in the development of drugs aimed at treating central nervous system disorders. For instance, studies have shown that modifications of the piperazine ring can enhance the potency and selectivity of neuroactive agents .

Anticancer Research
Recent investigations have highlighted the compound's role in anticancer drug design. For example, derivatives of piperazine-linked urea have demonstrated promising activity against cancer cell lines, with reported IC50 values indicating significant growth inhibition. The structural modifications of these compounds can lead to improved efficacy and safety profiles . A notable study indicated that piperazine-acetamide analogs exhibited enhanced anti-cryptosporidial efficacy compared to their predecessors .

Materials Science

Novel Material Development
In materials science, this compound is explored for its potential in creating materials with specific properties such as thermal stability and mechanical strength. Research has indicated that incorporating this compound into polymer matrices can enhance their performance characteristics, making them suitable for advanced applications.

Biological Applications

Enzyme Inhibition Studies
The compound has been utilized in biological studies focusing on enzyme inhibitors and receptor ligands. Its ability to modulate enzyme activity is critical for understanding various biological pathways. For instance, research into its interaction with neurotransmitter receptors has provided insights into its mechanism of action, which is essential for developing new therapeutic agents .

Case Studies and Research Findings

Study Focus Findings
Anticancer activityIdentified piperazine-acetamide as a promising lead series with improved efficacy over traditional compounds.
Medicinal chemistryDemonstrated the synthesis of piperazine-containing drugs that target multidrug resistance mechanisms.
Materials scienceExplored the incorporation of this compound into polymer composites for enhanced mechanical properties.

Mechanism of Action

The mechanism of action of N-[2-(Piperazin-1-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

  • Urea vs.
  • Fluorinated Derivatives : Unlike 18F-FCWAY (a fluorinated analog used in PET imaging), this compound lacks fluorine, avoiding issues like defluorination-induced bone uptake seen in 18F-FCWAY .

Pharmacological and Pharmacokinetic Properties

Parameter This compound 18F-FCWAY LP (Iminopyridine)
Receptor Targeting Not explicitly reported (assumed GPCR modulation) 5-HT1A receptors Metal-binding enzymes
Metabolic Stability High (urea resists CYP450 oxidation) Low (prone to defluorination) Moderate (C=N bond hydrolysis)
Biodistribution Likely uniform (no bone uptake) High skull uptake due to 18F-fluoride Tissue-dependent metal binding
Half-Life (in vivo) Undetermined Extended with miconazole co-administration Short (rapid clearance)

Key Findings :

  • Metabolism : The urea group in this compound is less susceptible to CYP450-mediated degradation (e.g., CYP2EI) compared to 18F-FCWAY, which requires miconazole to inhibit defluorination .
  • Biodistribution : Unlike 18F-FCWAY, this compound lacks radioisotopes, avoiding artifacts in brain imaging caused by skull radioactivity spillover .

Key Observations :

  • This compound can likely be synthesized efficiently via urea-forming reactions (e.g., carbodiimide-mediated coupling), whereas 18F-FCWAY requires specialized radiochemical facilities .

Q & A

What methodological approaches are employed in the synthesis of N-[2-(Piperazin-1-yl)ethyl]urea derivatives?

Basic Research Focus
Synthesis typically involves coupling piperazine derivatives with urea precursors under controlled conditions. For example, in the synthesis of analogous compounds, reagents such as triethylamine (Et₃N), propylphosphonic anhydride (PPAA), and dimethylformamide (DMF) are used to facilitate amide bond formation . Hydrogenation steps with palladium catalysts (e.g., Pd/C) under 1 atm H₂ in ethyl acetate are critical for reducing intermediates to final products . Methodological rigor includes solvent selection, catalyst optimization, and reaction time calibration to achieve yields >70%.

How are structural and stereochemical properties of this compound derivatives validated?

Basic Research Focus
Structural confirmation relies on ¹H-NMR , ¹³C-NMR , and ESI-MS for molecular weight verification. For example, NMR chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) and carbon signals (δ 160–170 ppm for carbonyl groups) are diagnostic . Stereochemical analysis of enantiomers (R/S configurations) is achieved via chiral chromatography or optical rotation measurements, with retention times and specific rotations (e.g., [α]²⁵D = +15.3°) distinguishing isomers .

What experimental protocols are used to evaluate receptor binding affinity, such as 5-HT₁A?

Advanced Research Focus
Radioligand competition binding assays with [³H]-8-OH-DPAT are standard for quantifying 5-HT₁A affinity. Membrane preparations from transfected cells (e.g., CHO-K1) are incubated with test compounds, and displacement curves are analyzed using nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Ki values . Methodological challenges include minimizing nonspecific binding (e.g., using 10 µM serotonin to define baseline) and ensuring ligand stability under assay conditions .

How is computational modeling integrated into the design of this compound-based therapeutics?

Advanced Research Focus
Docking studies (Schrödinger Maestro) and molecular dynamics simulations predict binding modes to targets like 5-HT₁A. Ligand-receptor interactions (e.g., hydrogen bonding with Ser159 or hydrophobic contacts with Phe361) guide structural optimization . Free energy perturbation (FEP) calculations refine potency predictions, with ΔG values correlating with experimental IC₅₀ data (R² > 0.85) .

How does stereochemistry influence the pharmacological activity of this compound derivatives?

Advanced Research Focus
Enantiomers exhibit divergent bioactivity due to steric and electronic effects. For example, (S)-configured derivatives show 3–5× higher 5-HT₁A affinity than (R)-isomers, attributed to better alignment with the receptor’s orthosteric pocket . Pharmacokinetic differences (e.g., metabolic stability in liver microsomes) are also stereochemistry-dependent, with (S)-enantiomers demonstrating longer half-lives (t₁/₂ = 2.1 vs. 0.9 hr for (R)) .

What strategies are used to assess anti-biofilm or antimicrobial activity of these compounds?

Advanced Research Focus
Compounds are screened against Pseudomonas aeruginosa biofilms using crystal violet assays. Sub-inhibitory concentrations (e.g., ½ MIC) reduce biofilm biomass by 40–60% by disrupting quorum sensing (e.g., LasR inhibition) . Synergy with antibiotics (e.g., ciprofloxacin) is quantified via checkerboard assays, with fractional inhibitory concentration indices (FICI ≤ 0.5) confirming potentiation .

How do comparative pharmacological studies enhance the understanding of this compound derivatives?

Advanced Research Focus
Comparative PET imaging with analogs like ¹⁸F-Mefway and ¹⁸F-FCWAY reveals differences in 5-HT₁A receptor occupancy and brain pharmacokinetics. Mefway’s higher lipophilicity (logP = 2.1 vs. 1.7) improves blood-brain barrier penetration, validated by region-of-interest (ROI) analysis in primate models . Such studies inform tracer selection for neuropsychiatric disorder diagnostics .

Methodological Notes

  • Synthesis Optimization : Reagent purity (>98%) and inert atmosphere (N₂/Ar) are critical for reproducibility .
  • Data Validation : Triplicate experiments with SEM <10% ensure statistical robustness in binding assays .
  • Computational Workflows : AMBER force fields and OPLS4 parametrization improve simulation accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(Piperazin-1-yl)ethyl]urea
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